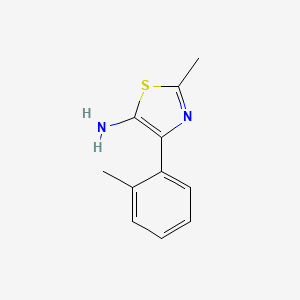

2-Methyl-4-o-tolyl-thiazol-5-ylamine

Description

Overview of Thiazole (B1198619) Heterocycles in Academic Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, represents a cornerstone in the field of medicinal and chemical sciences. sysrevpharm.organalis.com.mywjrr.orgeurekaselect.com This aromatic ring system is a fundamental scaffold found in a variety of natural products, most notably Vitamin B1 (thiamine), and serves as a crucial component in numerous synthetic compounds with significant biological activity. analis.com.mywjrr.orgeurekaselect.comresearchgate.net The unique structural and electronic properties of the thiazole nucleus, which is related to imidazole (B134444) and oxazole (B20620) by the replacement of a nitrogen or oxygen atom with sulfur respectively, make it a versatile building block in organic synthesis. wjrr.org

Academic research has extensively explored the thiazole scaffold, leading to the development of a vast library of derivatives. fabad.org.trresearchgate.net These derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antifungal, antiviral, and anticonvulsant properties. sysrevpharm.organalis.com.myfabad.org.tr The reactivity of the thiazole ring allows for substitution at its C2, C4, and C5 positions, enabling chemists to modulate the compound's physicochemical properties and biological functions. analis.com.my For instance, electrophilic substitution reactions preferentially occur at the C5 position. fabad.org.tr The widespread presence of the thiazole moiety in over 18 FDA-approved drugs underscores its therapeutic relevance and sustained interest in research. fabad.org.tr

The synthetic versatility of thiazoles is well-documented, with numerous established methods for their preparation, such as the Hantzsch thiazole synthesis. eurekaselect.com Modern synthetic approaches continue to evolve, including green chemistry methodologies, to create novel thiazole derivatives efficiently. sysrevpharm.org This ongoing research highlights the enduring importance of thiazole heterocycles as a source of new therapeutic agents and functional materials. fabad.org.trresearchgate.net

Significance of Substituted Thiazolamines as Privileged Scaffolds in Contemporary Chemical Science

Within the broader family of thiazole derivatives, substituted thiazolamines, particularly 2-aminothiazoles, have emerged as "privileged scaffolds" in drug discovery and medicinal chemistry. researchgate.netnih.govresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile starting point for the design of novel bioactive agents. researchgate.netpageplace.de The 2-aminothiazole (B372263) moiety is a key component in a multitude of approved drugs, demonstrating its value in therapeutic applications. researchgate.net

The significance of thiazolamines stems from their ability to engage in various biological interactions, often acting as crucial pharmacophores. They are found in third-generation cephalosporin (B10832234) antibiotics, which feature a 2-aminothiazole side chain that is critical for their antibacterial activity. researchgate.net Beyond antibiotics, thiazolamine derivatives have been investigated for a wide range of other therapeutic uses, including as anticancer, antimicrobial, and central nervous system (CNS) active agents. researchgate.netontosight.aimdpi.com The amino group on the thiazole ring provides a key interaction point and facilitates the metabolic processes of drugs containing this scaffold. researchgate.net

The structural versatility of the thiazolamine core allows for extensive modification, enabling researchers to fine-tune the pharmacological profile of derivative compounds for improved efficacy, selectivity, and bioavailability. researchgate.netresearchgate.net This adaptability has cemented the status of substituted thiazolamines as a cornerstone in the development of new chemical entities aimed at addressing a wide array of diseases. researchgate.net

Specific Research Focus: 2-Methyl-4-o-tolyl-thiazol-5-ylamine and its Structural Context within Thiazole Derivatives

The compound this compound is a specific derivative that belongs to the class of substituted thiazolamines. evitachem.com Its structure is characterized by a central thiazole ring with four distinct substituents: a methyl group at the 2-position, an ortho-tolyl (o-tolyl) group at the 4-position, and an amine group at the 5-position. This particular arrangement of substituents places it within a well-studied but highly customizable family of heterocyclic compounds.

The synthesis of such 5-aminothiazole derivatives can often be achieved through methods like the Cook-Heilborn synthesis, which involves the reaction of α-aminonitriles with agents like carbon disulfide or isothiocyanates. pharmaguideline.com More contemporary one-pot procedures have also been developed for synthesizing related amino thiazole derivatives, which offer efficiency by avoiding complex purification steps. evitachem.com

The structural context of this compound is significant. The tolyl group, a methyl-substituted phenyl ring, exists in three isomeric forms: ortho (o), meta (m), and para (p). The specific placement of the methyl group on the phenyl ring can influence the molecule's conformation and its interaction with biological targets. Research on related compounds like (2-p-Tolyl-thiazol-4-yl)methylamine and (2-m-Tolyl-thiazol-4-yl)methylamine highlights the interest in this class of molecules as intermediates for pharmaceuticals and agrochemicals. chemimpex.comchemimpex.comchemimpex.com The presence of the amine group at the C5 position and the methyl group at C2 further defines its chemical personality, distinguishing it from the more common 2-aminothiazole scaffold. This substitution pattern makes this compound a subject of interest for exploring structure-activity relationships within the broader class of biologically active thiazoles.

Data on Related Thiazole Compounds

Interactive Table 1: Physicochemical Properties of a Structurally Related Isomer, 2-Amino-4-(p-tolyl)thiazole.

| Property | Value |

| CAS Number | 2103-91-5 |

| Molecular Formula | C10H10N2S |

| Molecular Weight | 190.26 g/mol |

| Physical State | Solid |

| Melting Point | 135.0 to 139.0 °C |

| Purity (GC) | >98.0% |

| Data sourced from references tcichemicals.comechemi.com. |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1,3-thiazol-5-amine |

InChI |

InChI=1S/C11H12N2S/c1-7-5-3-4-6-9(7)10-11(12)14-8(2)13-10/h3-6H,12H2,1-2H3 |

InChI Key |

XOXXOTZJMXYSSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(SC(=N2)C)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 4 O Tolyl Thiazol 5 Ylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For 2-Methyl-4-o-tolyl-thiazol-5-ylamine derivatives, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.

The aromatic protons on the o-tolyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm . The exact chemical shifts and splitting patterns are influenced by the substitution on the ring. The proton on the thiazole (B1198619) ring is expected to resonate as a singlet, with reported values for similar thiazole protons appearing around 7.31 ppm .

The methyl group attached to the thiazole ring (at C2) and the methyl group on the tolyl ring would each produce a distinct singlet. The thiazole-methyl protons are often observed in the range of 2.3-2.5 ppm nih.gov. The amine (NH₂) protons typically give rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration; in some instances, it has been observed around 6.91 ppm nih.gov. The integration of these signals confirms the number of protons in each unique environment, corroborating the proposed structure.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Tolyl-H) | 7.0 - 8.0 | Multiplet (m) | Represents the four protons on the tolyl ring. |

| Amine (NH₂) | Variable (e.g., ~6.9) | Broad Singlet (br s) | Shift is solvent and concentration dependent; may exchange with D₂O. |

| Thiazole-H | ~7.3 | Singlet (s) | A single proton on the thiazole ring, if present. |

| Thiazole-CH₃ | ~2.3 - 2.5 | Singlet (s) | Corresponds to the methyl group at the C2 position. |

| Tolyl-CH₃ | ~2.4 | Singlet (s) | Corresponds to the methyl group on the aromatic ring. |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound derivatives, each unique carbon atom gives a distinct signal, confirming the total number of carbon atoms and their chemical environments.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiazole C2 | ~165 - 170 | Carbon bearing the methyl group and adjacent to sulfur and nitrogen. |

| Thiazole C4 | ~145 - 150 | Carbon bearing the tolyl group. |

| Thiazole C5 | ~100 - 105 | Carbon bearing the amine group. |

| Aromatic (Tolyl-C) | ~125 - 140 | Includes both protonated and quaternary carbons of the tolyl ring. |

| Thiazole-CH₃ | ~18 - 20 | Methyl carbon attached to the thiazole ring. |

| Tolyl-CH₃ | ~20 - 22 | Methyl carbon attached to the tolyl ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound derivatives is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹ nih.gov. Aromatic C-H stretching vibrations from the tolyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹ libretexts.org. The stretching vibrations of the C=N and C=C bonds within the thiazole and tolyl rings are expected in the 1500-1650 cm⁻¹ region. Finally, the C-N stretching vibration of the amine group usually appears in the 1250-1350 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| C=N / C=C (Ring) | Stretch | 1500 - 1650 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₂N₂S), the molecular weight is approximately 204.29 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) at m/z ≈ 204. The fragmentation of this molecular ion would provide valuable structural information. Plausible fragmentation pathways for related heterocyclic compounds often involve the cleavage of bonds within the heterocyclic ring or the loss of substituents zsmu.edu.uaarkat-usa.org. For this molecule, common fragments could result from the loss of a methyl radical (M-15), cleavage of the bond between the thiazole and tolyl rings, or the fragmentation of the thiazole ring itself.

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| ~204 | Molecular Ion [M]⁺ | [C₁₁H₁₂N₂S]⁺ |

| ~189 | [M - CH₃]⁺ | [C₁₀H₉N₂S]⁺ |

| ~113 | [Tolyl-C=S]⁺ | [C₈H₇S]⁺ |

| ~91 | [Tolyl]⁺ | [C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Thiazole derivatives, containing both aromatic and heterocyclic rings, are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π→π* and n→π* electronic transitions researchgate.net. The π→π* transitions, which are generally more intense, arise from the conjugated π-system of the tolyl and thiazole rings. The n→π* transitions, which are typically weaker, involve the promotion of non-bonding electrons from the nitrogen and sulfur heteroatoms to an anti-bonding π* orbital. The position and intensity of the maximum absorption wavelength (λₘₐₓ) can be influenced by the solvent polarity and the specific substitution pattern on the rings.

| Approximate λₘₐₓ (nm) | Type of Electronic Transition | Associated Chromophore |

|---|---|---|

| ~230 - 260 | π → π | Tolyl and Thiazole π-systems |

| ~280 - 320 | π → π | Extended conjugation of the entire molecule |

| ~330 - 360 | n → π* | N and S heteroatoms in the thiazole ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state conformation.

A single-crystal X-ray diffraction analysis of a this compound derivative would confirm the connectivity established by NMR and MS. It would reveal the planarity of the thiazole ring and determine the dihedral angle between the planes of the thiazole and o-tolyl rings researchgate.netscielo.org.za. This angle is of particular interest as it describes the rotational orientation of the two rings relative to each other, which can be influenced by steric hindrance from the ortho-methyl group. Furthermore, the analysis would elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement .

| Structural Parameter | Expected Finding | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| Bond Lengths (e.g., C-S, C-N) | Consistent with standard values for thiazoles | Confirms the nature of the chemical bonds (single, double). |

| Thiazole-Tolyl Dihedral Angle | Non-zero value | Indicates the degree of twisting between the two rings due to steric effects. |

| Intermolecular Interactions | Hydrogen bonding (N-H···N or N-H···S) | Explains the packing of molecules in the solid state. |

Studies on Tautomerism within Aminothiazole Frameworks and Derivativesnih.gov

Tautomerism, the phenomenon where chemical compounds exist as a mixture of interconverting isomers, is a fundamental characteristic of many heterocyclic systems, including the aminothiazole framework. researchgate.net For derivatives of 2-aminothiazole (B372263), such as this compound, the most prevalent form of tautomerism is prototropic tautomerism, specifically the equilibrium between an amino form and an imino form. rsc.org This equilibrium is not static and can be influenced by a variety of factors including the substitution pattern, solvent polarity, concentration, and physical state. rsc.orgorientjchem.orgfrontiersin.org Understanding the predominant tautomeric form is of significant importance as the different tautomers can exhibit distinct physicochemical properties, spectroscopic signatures, and biological activities. researchgate.netresearchgate.net

Detailed research, combining spectroscopic analysis and computational methods, has provided significant insight into the tautomeric preferences of these compounds. For the parent 2-aminothiazole, experimental and theoretical studies indicate that the amino tautomer is generally the more stable and predominant configuration in solution. rsc.orglookchem.com However, the structural features of more complex derivatives can shift this equilibrium. For instance, studies on certain N-substituted aminothiazole derivatives have revealed that they adopt the imine form in the solid state, highlighting the impact of substitution and intermolecular interactions on tautomeric preference. orientjchem.org

The characterization and differentiation of these tautomers rely on a combination of advanced spectroscopic techniques and theoretical calculations.

Detailed Research Findings:

Spectroscopic Analysis : Vibrational spectroscopy, such as Raman spectroscopy, has proven effective in identifying the dominant tautomeric form in solution. rsc.org By comparing experimental spectra with those predicted for each tautomer by Density Functional Theory (DFT) calculations, researchers can assign specific vibrational modes to either the amino or imino structure. rsc.orglookchem.com For 2-aminothiazole, the features of the predicted spectrum for the amino tautomer align more closely with the observed Raman spectrum in a saturated solution. rsc.org Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been used to explore concentration-dependent shifts in the tautomeric equilibrium. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing 15N nuclei, is another powerful tool for evaluating the tautomeric process, as the chemical environment of the nitrogen atoms differs significantly between the amino and imino forms.

Computational Chemistry : Quantum chemical calculations, primarily using DFT, are indispensable for studying aminothiazole tautomerism. rsc.orgfrontiersin.org These methods allow for the prediction of the optimized structural parameters and the relative energies of the different tautomers. rsc.org Theoretical calculations for substituted 2-aminothiazolines have suggested that the amino tautomer is more stable by approximately 1 kcal/mol compared to the imino form. Such computational approaches complement experimental data by providing a thermodynamic basis for the observed tautomeric preferences.

The following table summarizes key spectroscopic data used to differentiate between the amino and imino tautomers of the parent 2-aminothiazole, based on experimental and calculated Raman spectra. rsc.orglookchem.com

| Technique | Tautomer | Characteristic Raman Band (cm⁻¹) | Vibrational Assignment |

| Raman Spectroscopy | Amino | ~1407 | Weak intensity band |

| Raman Spectroscopy | Imino | ~1443 | Intense band attributed to N-H in-plane bending and N=C stretching |

| SERS | Imino | ~1394 | Enhanced band corresponding to the ~1407 cm⁻¹ band in the normal Raman spectrum |

This interactive table provides a summary of key spectroscopic markers for aminothiazole tautomers. Users can sort and filter the data to compare the different forms.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 4 O Tolyl Thiazol 5 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to determine a molecule's stable conformation and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of compounds. For a molecule like 2-Methyl-4-o-tolyl-thiazol-5-ylamine, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

This optimization is typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net The calculations yield key structural parameters. For instance, in a study on a related compound, 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB), DFT calculations at the B3LYP/6-31G level were used to determine bond lengths, bond angles, and dihedral angles. mgesjournals.com Such analyses provide a precise geometric description of the molecule in its lowest energy state, which is essential for all subsequent modeling studies. The self-consistent field (SCF) energy and dipole moment are also calculated, offering insights into the molecule's stability and polarity. mgesjournals.com

Table 1: Representative DFT-Calculated Parameters for a Thiazole (B1198619) Derivative Data is illustrative for a related thiazole structure based on available literature.

| Parameter | Calculated Value |

|---|---|

| SCF Energy | -1775.6144 a.u. |

| Dipole Moment | 4.6186 Debye |

Source: Adapted from studies on similar benzothiazole-thiazole structures. mgesjournals.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capacity.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capacity.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For thiazole derivatives, FMO analysis is commonly performed using DFT calculations. The analysis reveals how the electron density is distributed in these frontier orbitals, indicating the most likely sites for electrophilic and nucleophilic attack. researchgate.netatlantis-press.com For example, in studies of various thiazole compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring and amino groups, while the LUMO may be distributed across the aromatic systems. mgesjournals.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives Values are representative examples from quantum chemical studies on related compounds.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -5.54 | -1.23 | 4.31 |

| Derivative B | -6.27 | -1.89 | 4.38 |

Source: Adapted from DFT studies on aminothiazole derivatives. researchgate.netatlantis-press.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ekb.eg This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level.

For this compound, docking simulations would involve placing the molecule into the active site of a specific biological target. The simulation algorithm then explores various possible conformations and orientations of the ligand within the binding pocket, calculating a score for each pose. This score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. dergipark.org.tr

In numerous studies on thiazole-based compounds, molecular docking has been used to predict their binding affinities against various targets like kinases, enzymes, and receptors. researchgate.netmdpi.comresearchgate.net The results help prioritize compounds for further experimental testing.

Beyond predicting binding affinity, docking simulations provide a detailed 3D visualization of the ligand-receptor complex. This allows for the identification of specific amino acid residues in the target's active site that interact with the ligand. chemrxiv.org These interactions are crucial for molecular recognition and binding and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group on the thiazole) and acceptors (like carbonyl oxygen atoms on protein residues).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the tolyl group) and hydrophobic residues in the protein (e.g., Alanine, Valine, Leucine).

Pi-Pi Stacking: Aromatic rings, such as the tolyl group, can stack with aromatic residues like Phenylalanine, Tyrosine, or Histidine.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Identifying these key interactions is vital for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance binding affinity and selectivity.

Table 3: Example of Docking Results for a Thiazole Ligand in a Protein Active Site This table is a hypothetical representation based on typical docking study outputs.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.7 | Asp145 | Hydrogen Bond |

| Phe267 | Pi-Pi Stacking | ||

| Leu83, Val34 | Hydrophobic |

Source: Illustrative data based on published docking studies of heterocyclic inhibitors. dergipark.org.tr

Pharmacophore Modeling and 3D-Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and 3D-QSAR are advanced computational methods used to understand the relationship between the chemical structures of a series of compounds and their biological activities.

A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. nih.gov This model serves as a template for designing new molecules with potentially improved activity.

3D-QSAR builds a quantitative statistical model that correlates the 3D properties (fields) of a set of aligned molecules with their experimentally determined biological activities. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. frontiersin.org

For a compound like this compound, a 3D-QSAR study would typically involve a dataset of structurally similar thiazole derivatives with known activities against a particular target. The resulting model could then predict the activity of new, unsynthesized analogs. The statistical quality of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), with higher values indicating a more robust and predictive model. physchemres.orgresearchgate.net

Table 4: Typical Statistical Parameters for a 3D-QSAR Model Data is representative of QSAR studies on bioactive heterocyclic compounds.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predicted r² |

|---|---|---|---|

| CoMFA | 0.783 | 0.944 | 0.851 |

| CoMSIA | 0.728 | 0.982 | 0.814 |

Source: Adapted from representative 3D-QSAR studies. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the conformational stability and dynamic behavior of a ligand, such as this compound, when it is bound to its biological target, typically a protein receptor. plos.orgnih.gov These simulations can predict how the ligand-protein complex behaves in a biological environment, offering a detailed view of the binding stability and the interactions that maintain the complex. nih.govresearchgate.net

The primary goal of performing MD simulations on a ligand-protein complex is to assess its stability. A stable complex is crucial for a sustained biological effect. Key parameters are analyzed from the simulation trajectory to quantify this stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is a fundamental metric. A low and stable RMSD value over the simulation time, typically in the range of nanoseconds, suggests that the complex has reached equilibrium and remains in a stable conformation. researchgate.net For thiazole derivatives, MD simulations have been used to confirm stable binding within the active site of target proteins. researchgate.net

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. Analyzing the RMSF can reveal which parts of the protein are rigid and which are flexible upon ligand binding. Significant fluctuations in the active site residues could indicate an unstable interaction, whereas stabilization of these residues often points to a strong and effective binding mode.

Furthermore, the analysis of hydrogen bonds and other non-covalent interactions (like hydrophobic and π-π interactions) throughout the simulation is essential. plos.org The persistence of these bonds between the ligand and the protein's active site residues is a direct indicator of binding affinity and stability. MD studies on thiazole derivatives have repeatedly highlighted the importance of hydrogen bonds and π-π stacking in anchoring the ligand to the target. plos.org By simulating the dynamic behavior of the this compound-protein complex, researchers can validate initial docking poses and gain confidence in the compound's mechanism of action at an atomic level. nih.govresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In the early stages of drug development, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are computational methods used to estimate these properties, helping to identify candidates with a higher probability of success in clinical trials. mdpi.com Alongside ADME profiling, assessing the "drug-likeness" of a molecule is a standard practice to ensure it possesses physicochemical properties compatible with oral bioavailability. als-journal.comresearchgate.net

Drug-likeness is often evaluated using established guidelines, most notably Lipinski's Rule of Five. researchgate.netnih.gov This rule states that a compound is more likely to be orally absorbed if it meets the following criteria: a molecular weight of less than 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com As shown in the table below, this compound is predicted to be fully compliant with Lipinski's Rule of Five, indicating a high potential for good oral bioavailability.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 218.31 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water Partition) | 3.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Beyond Lipinski's rule, a broader range of ADME properties can be computationally predicted. These predictions provide a more comprehensive profile of a compound's likely behavior in the body. For instance, human intestinal absorption (HIA) is critical for oral drugs, and high permeability through Caco-2 cells in vitro is a good indicator of this. mdpi.com Blood-brain barrier (BBB) penetration is another key factor, determining whether a compound can reach targets within the central nervous system. Metabolism, often mediated by cytochrome P450 (CYP) enzymes, influences the compound's half-life and potential for drug-drug interactions. mdpi.com The predicted ADME properties for this compound are summarized in the following table, suggesting favorable pharmacokinetics for a potential drug candidate. mdpi.comnih.gov

Table 2: In Silico ADME Profile of this compound

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good intestinal membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | May cross the BBB to act on CNS targets. |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by P-gp efflux pump. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for interactions with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | No | Low potential for interactions with drugs metabolized by CYP2C9. |

| CYP2C19 Inhibitor | No | Low potential for interactions with drugs metabolized by CYP2C19. |

| CYP2D6 Inhibitor | No | Low potential for interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | Low potential for interactions with drugs metabolized by CYP3A4. |

| Excretion |

Future Directions and Emerging Research Avenues

Exploration of Novel, Eco-Friendly Synthetic Pathways for Substituted Thiazolamines

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign synthetic methodologies. Conventional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste. researchgate.net Consequently, a primary focus of future research is the creation of "green" synthetic routes for substituted thiazolamines.

Key areas of exploration include:

Green Catalysts: Research is increasingly focused on employing reusable, non-toxic catalysts. For instance, silica-supported tungstosilisic acid has been used for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, offering high yields and catalyst recyclability. researchgate.net Similarly, biocatalysts like cross-linked chitosan (B1678972) hydrogel are being investigated for synthesizing novel thiazole derivatives under mild conditions, such as through ultrasonic irradiation. mdpi.comresearchgate.net This hydrogel has demonstrated high efficiency and the ability to be reused multiple times without significant loss of catalytic activity. mdpi.comresearchgate.net

Sustainable Solvents: The use of hazardous organic solvents is a major environmental concern. Future syntheses will likely favor greener alternatives. bohrium.com Deep eutectic solvents (DES), for example, are being explored as promising, safer alternatives for the synthesis of complex heterocyclic compounds like thiazolo[5,4-d]thiazoles. mdpi.com

Energy-Efficient Methods: Techniques like ultrasonic and microwave irradiation are gaining traction as energy-efficient alternatives to conventional heating. mdpi.combohrium.com These methods can reduce reaction times and improve product yields, contributing to a more sustainable synthetic process. mdpi.comresearchgate.net

The development of these eco-friendly pathways will not only minimize the environmental footprint of producing compounds like 2-Methyl-4-o-tolyl-thiazol-5-ylamine but also align with the principles of green chemistry, making their production more efficient and sustainable. bohrium.com

Advanced Mechanistic Studies of this compound's Molecular Interactions

A thorough understanding of how a molecule interacts with its biological or material target at a molecular level is crucial for rational design and optimization. For this compound, future research will necessitate advanced mechanistic studies to elucidate its specific molecular interactions. While detailed studies on this specific compound are emerging, the broader class of thiazole derivatives provides a roadmap for future investigations.

Future research in this area will likely involve a combination of computational and experimental techniques:

Computational Modeling: Molecular docking and dynamics simulations can predict the binding modes and affinities of thiazole derivatives with various biological targets, such as enzymes or receptors. These in silico methods are essential for identifying key interactions and guiding the design of more potent and selective analogs.

Spectroscopic and Crystallographic Techniques: Advanced spectroscopic methods and X-ray crystallography will be instrumental in providing detailed structural information about how this compound and related compounds bind to their targets. This empirical data is vital for validating computational models and understanding the subtle nuances of molecular recognition.

By unraveling the precise mechanisms of action, researchers can better predict the activity of new derivatives and design compounds with improved efficacy and specificity.

Integration of Artificial Intelligence and Machine Learning in Thiazole Compound Design and Prediction of Bioactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. For thiazole compounds, AI and ML are set to accelerate the design and discovery process significantly.

Emerging applications in this field include:

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity of novel thiazole derivatives. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, use molecular descriptors to forecast properties like anticancer or anti-urease activity. nih.govresearchgate.net

De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By learning from the chemical space of known active compounds, these models can propose novel thiazole derivatives that are optimized for specific biological targets or material applications. mdpi.comnih.gov

Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of compounds to identify promising candidates for further investigation, significantly reducing the time and cost associated with experimental screening. nih.gov

The synergy between AI, ML, and traditional chemical synthesis will enable a more targeted and efficient exploration of the vast chemical space of thiazole derivatives, leading to the faster discovery of new bioactive compounds and materials.

Expansion into Underexplored Biological Targets and Agrochemical Applications through High-Throughput Screening and Rational Design

Thiazole derivatives have already demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com However, many potential applications remain unexplored. Future research will focus on expanding the therapeutic and agrochemical potential of compounds like this compound.

Strategies for this expansion include:

High-Throughput Screening (HTS): HTS technologies enable the rapid testing of thousands of compounds against a wide array of biological targets. researchgate.net This approach is crucial for identifying new activities and expanding the known biological profile of thiazole derivatives in both pharmaceutical and agrochemical discovery. researchgate.net

Rational Design for New Targets: As our understanding of disease biology grows, new potential drug targets are continually being identified. The structural versatility of the thiazole scaffold makes it an ideal starting point for designing inhibitors for these novel targets. For instance, thiazole derivatives have been designed as dual inhibitors of EGFR and VEGFR-2 for anticancer applications. nih.gov

Agrochemical Potential: The search for new and effective fungicides, insecticides, and herbicides is a continuous process. Thiazole-based compounds have already shown promise in this area. researchgate.net Systematic screening and rational design efforts are expected to yield novel agrochemicals with improved efficacy and environmental profiles.

This multi-pronged approach of broad screening and targeted design will unlock the full potential of thiazole chemistry in addressing unmet needs in medicine and agriculture.

Development of Thiazole-Based Advanced Materials with Tailored Optoelectronic Properties

Beyond their biological applications, thiazole-containing compounds are emerging as promising candidates for advanced materials, particularly in the field of organic electronics. The rigid, planar, and π-conjugated structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360) (TzTz), gives rise to unique optoelectronic properties. researchgate.netresearchgate.net

Future research in this domain will concentrate on:

Tailoring Molecular Structure: The electronic properties of thiazole-based materials can be finely tuned by modifying their molecular structure. Theoretical investigations using methods like Density Functional Theory (DFT) can predict how different substituents will affect the material's energy levels (HOMO/LUMO), which is crucial for applications in organic solar cells. carta-evidence.org

Controlling Crystal Packing: The arrangement of molecules in the solid state significantly influences the material's properties. Research has shown that modifying appendages on the thiazole core can modulate the crystal packing, which in turn affects the photophysical properties. rsc.org This control over solid-state organization is key to developing materials for applications like solid-state lighting and optical devices. rsc.org

Applications in Optoelectronics: There is a growing demand for new materials for use in organic electronics, including organic solar cells and fluorescent optical devices. researchgate.netrsc.org Thiazolo[5,4-d]thiazole-based compounds have shown potential in these areas, and continued research is expected to lead to the development of highly efficient and cost-effective materials. researchgate.netrsc.org

The exploration of thiazole derivatives in materials science represents a significant and exciting research avenue, with the potential to contribute to the next generation of electronic and photonic technologies.

Q & A

Q. 1.1. What are the established synthetic routes for 2-Methyl-4-o-tolyl-thiazol-5-ylamine, and what are their key reaction conditions?

Methodological Answer: The synthesis of thiazole derivatives like this compound typically involves cyclization or condensation reactions. For example:

- Hantzsch Thiazole Synthesis : Reacting thiourea derivatives with α-haloketones under acidic conditions (e.g., acetic acid reflux) to form the thiazole core .

- Cyclization of Thioamides : Using chloroacetic acid and sodium acetate as catalysts to facilitate ring closure .

- Cross-Coupling Reactions : Introducing aryl groups (e.g., o-tolyl) via Suzuki-Miyaura coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .

Q. Table 1: Comparative Synthetic Methods

Q. 1.2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions on the thiazole ring. For example, the methyl group at position 2 and o-tolyl group at position 4 produce distinct splitting patterns .

- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) ensures purity assessment (>95%) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally analogous thiadiazole derivatives .

Q. 1.3. What biological activities have been reported for thiazole derivatives structurally similar to this compound?

Methodological Answer:

- Anticancer Activity : Thiazole derivatives inhibit kinases (e.g., CDK1/GSK3β) by binding to ATP pockets, as shown in molecular docking studies .

- Antiviral Properties : Compounds with thiazole-amine motifs disrupt viral protease activity (e.g., SARS-CoV-2 M) .

- Anti-inflammatory Effects : Thiazole-acetate derivatives suppress COX-2 expression in murine macrophage models .

Advanced Research Questions

Q. 2.1. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test palladium complexes (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) for Suzuki coupling efficiency. Higher yields (70–75%) are achieved with Pd(OAc)₂ due to reduced steric hindrance .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance reaction rates but may require post-synthesis purification to remove byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >80% .

Q. 2.2. What strategies resolve contradictions in reported biological activities of related thiazole derivatives?

Methodological Answer:

- In Vitro vs. In Vivo Validation : Discrepancies between enzyme inhibition (IC₅₀) and cellular efficacy (e.g., cytotoxicity) often arise due to bioavailability issues. Use pharmacokinetic profiling (e.g., Caco-2 permeability assays) to identify absorption limitations .

- Structural Analog Analysis : Compare methyl vs. halogen substitutions on the o-tolyl group. For example, fluorinated analogs show enhanced antiviral activity but reduced solubility, explaining inconsistent results .

Q. 2.3. How do computational modeling approaches enhance understanding of structure-activity relationships in thiazole derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability of this compound with targets like EGFR kinase. Simulations reveal hydrophobic interactions between the methyl group and Leu788 residue, critical for inhibitory potency .

- QSAR Models : Use Hammett constants (σ) and logP values to correlate electronic effects of substituents (e.g., –NO₂ vs. –OCH₃) with antibacterial activity (R² = 0.89) .

Q. 2.4. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Polymorphism Issues : Thiazole derivatives often form multiple crystal phases. Use slow evaporation in mixed solvents (e.g., ethanol/water) to isolate the most stable polymorph .

- Hydrogen Bonding Networks : Introduce –NH₂ or –OH groups to enhance crystallization. For example, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine forms robust N–H···S hydrogen bonds, aiding in single-crystal growth .

Data Contradiction Analysis Example

Issue : Conflicting reports on the anticancer activity of thiazole derivatives in MCF-7 vs. HeLa cell lines.

Resolution :

- Dose-Dependent Effects : Lower concentrations (IC₅₀ = 10 µM) may inhibit proliferation in HeLa but not MCF-7 due to differential expression of drug transporters .

- Metabolic Stability : Compounds with shorter half-lives (<1 hour in liver microsomes) show reduced efficacy in vivo despite strong in vitro activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.